![molecular formula C14H10F3N3O B12596818 Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-28-9](/img/structure/B12596818.png)
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- is a compound that features a trifluoromethyl group attached to a carbazole moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, including the use of photoredox catalysts or transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also contain the trifluoromethyl group and have been studied for their antitumor activity.
Other trifluoromethyl-containing urea derivatives: These compounds share similar structural features and have been explored for various biological activities.
Uniqueness
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- is unique due to the specific combination of the trifluoromethyl group and the carbazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
872604-28-9 |
|---|---|
Molecular Formula |
C14H10F3N3O |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
[6-(trifluoromethyl)-9H-carbazol-2-yl]urea |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-4-11-10(5-7)9-3-2-8(19-13(18)21)6-12(9)20-11/h1-6,20H,(H3,18,19,21) |
InChI Key |
NRZRVPKMQOBTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



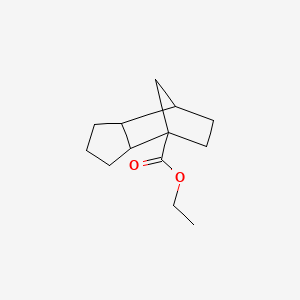
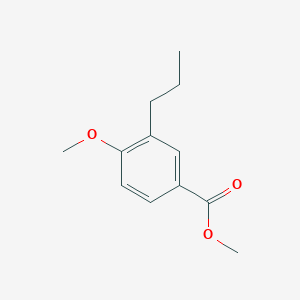
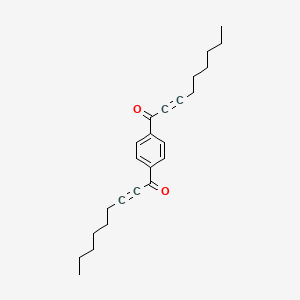
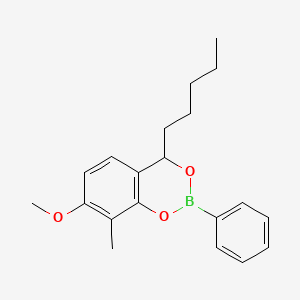
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)

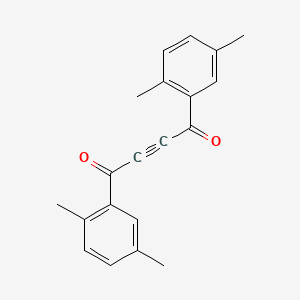
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
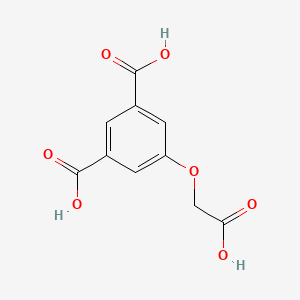
![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)
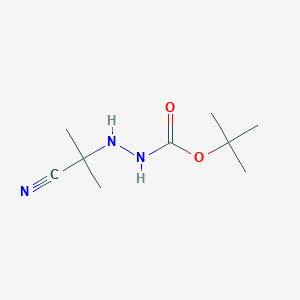
![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
